molecular formula C10H11BrFNO2S B1448172 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine CAS No. 1436232-71-1

1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

Cat. No.: B1448172
CAS No.: 1436232-71-1
M. Wt: 308.17 g/mol
InChI Key: KNBCMPBPNYSZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine ( 1436232-71-1) is a high-purity chemical compound with the molecular formula C 10 H 11 BrFNO 2 S and a molecular weight of 308.17 g/mol . It is supplied as a solid and should be stored according to standard laboratory safety protocols. This compound is a pyrrolidine sulfonyl derivative, a class of molecules recognized for its significant value in medicinal chemistry research, particularly in the development of novel therapeutic agents . The integration of a fluorine atom into the molecular structure is a strategic design element in modern drug discovery . Fluorination can profoundly influence a compound's properties by enhancing metabolic stability, modulating lipophilicity to improve cell membrane permeability, and adjusting the pKa to optimize bioavailability . The bromine atom on the phenyl ring serves as a versatile chemical handle, enabling further structural diversification through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which allows researchers to explore a wider structure-activity relationship (SAR) landscape . As a key building block, this compound is For Research Use Only. It is strictly intended for laboratory research and development purposes and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2S/c11-8-3-4-9(12)10(7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBCMPBPNYSZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine, a compound of interest in medicinal chemistry and drug discovery. The document delineates a two-step synthetic strategy, commencing with the preparation of the key intermediate, 5-Bromo-2-fluorobenzenesulfonyl chloride, followed by its subsequent reaction with pyrrolidine to yield the target sulfonamide. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical safety considerations. The methodologies presented are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Significance and Synthetic Strategy

The pyrrolidine ring is a fundamental scaffold in a vast array of biologically active compounds and natural products.[1] When incorporated into a sulfonamide structure, particularly one bearing a substituted aromatic ring, the resulting molecule often exhibits significant pharmacological potential. The title compound, this compound, combines three key structural motifs:

  • The Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle known for its favorable pharmacokinetic properties.

  • The Sulfonamide Linker: A stable and versatile functional group that can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.

  • The 5-Bromo-2-fluorophenyl Group: The halogen substituents provide handles for further chemical modification (e.g., through cross-coupling reactions at the bromine site) and modulate the electronic and lipophilic properties of the molecule.

Given these features, the synthesis of such compounds is of considerable interest. This guide outlines a logical and field-proven retrosynthetic approach, breaking down the synthesis into manageable and well-understood chemical transformations.

Retrosynthetic Analysis

The most direct approach to synthesizing the target sulfonamide involves the formation of the sulfur-nitrogen bond. This disconnection leads to two primary starting materials: pyrrolidine and the corresponding aryl sulfonyl chloride.

G Target This compound Disconnect C-S-N Bond Formation Target->Disconnect Precursors Pyrrolidine + 5-Bromo-2-fluorobenzenesulfonyl chloride Disconnect->Precursors Precursor_Synth Chlorosulfonation or Diazotization/Sulfonylation Precursors->Precursor_Synth Synthesis of Precursor StartingMaterial 4-Bromo-1-fluorobenzene Precursor_Synth->StartingMaterial

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of 5-Bromo-2-fluorobenzenesulfonyl Chloride

The critical intermediate for this synthesis is 5-Bromo-2-fluorobenzenesulfonyl chloride. The preparation of aryl sulfonyl chlorides can be achieved through several established methods, most notably by the reaction of an aromatic compound with chlorosulfonic acid.[2] This electrophilic aromatic substitution is a direct and often high-yielding approach.

Mechanistic Rationale

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. Chlorosulfonic acid (ClSO₃H) acts as a potent electrophile. The electron-rich aromatic ring of 4-bromo-1-fluorobenzene attacks the sulfur atom of chlorosulfonic acid. The fluorine atom is an ortho-, para-director, but it is also deactivating. The bromine atom is also an ortho-, para-director and deactivating. The directing effects must be considered to predict the regioselectivity of the sulfonation. In this case, the sulfonyl group will predominantly add to the position ortho to the fluorine and meta to the bromine, which is the desired C-2 position, due to the strong activating and directing effect of the fluorine atom. A subsequent workup step is required to convert the resulting sulfonic acid into the desired sulfonyl chloride, though direct chlorosulfonation is often possible.

Detailed Experimental Protocol

This protocol is based on standard procedures for the chlorosulfonation of activated aromatic rings.

Safety Precaution: This reaction involves highly corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the evolving HCl gas.

  • Reagent Charging: In the dropping funnel, place 4-bromo-1-fluorobenzene (1.0 eq). In the reaction flask, add chlorosulfonic acid (4.0 eq) and cool the flask to 0 °C using an ice-water bath.

  • Reaction Execution: While stirring vigorously, add the 4-bromo-1-fluorobenzene dropwise from the dropping funnel to the chlorosulfonic acid over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The progress can be monitored by taking a small aliquot, quenching it carefully in ice water, and analyzing by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C. Very cautiously, pour the reaction mixture onto a stirred slurry of crushed ice. This step is highly exothermic and will generate a large amount of HCl gas.

  • Extraction: The resulting aqueous mixture will contain the product as a precipitate or an oil. Extract the mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 5-Bromo-2-fluorobenzenesulfonyl chloride can be purified further by vacuum distillation or recrystallization if necessary.

Reagent and Stoichiometry Table
ReagentMolar Mass ( g/mol )EquivalentsAmount
4-Bromo-1-fluorobenzene175.001.0(Specify mass/moles)
Chlorosulfonic Acid116.524.0(Specify volume/moles)
Dichloromethane84.93-(Specify volume for extraction)
Anhydrous Na₂SO₄142.04-(Sufficient amount for drying)

Part 2: Synthesis of this compound

The final step is the formation of the sulfonamide via a nucleophilic substitution reaction between the synthesized 5-Bromo-2-fluorobenzenesulfonyl chloride and pyrrolidine. This is a standard and highly efficient transformation.

Mechanistic Rationale & Workflow

The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the basic pyrrolidine starting material. Therefore, at least two equivalents of pyrrolidine or one equivalent of pyrrolidine and one equivalent of a non-nucleophilic base (e.g., triethylamine) are required to drive the reaction to completion.[3]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Pyrrolidine & Base in Anhydrous Solvent B Cool to 0 °C A->B C Add Sulfonyl Chloride Solution Dropwise B->C D Warm to RT & Stir (Monitor by TLC) C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Wash, Dry, Concentrate F->G H Purify by Chromatography G->H I Final Product H->I

Caption: Experimental workflow for sulfonamide formation.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of sulfonamides from sulfonyl chlorides and amines.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve pyrrolidine (2.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve 5-Bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred pyrrolidine solution over 15-30 minutes. A white precipitate (pyrrolidinium hydrochloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's completion by TLC, observing the consumption of the sulfonyl chloride.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess pyrrolidine), saturated aqueous sodium bicarbonate solution (to remove any residual acid), and finally with brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final compound, this compound, can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reagent and Stoichiometry Table
ReagentMolar Mass ( g/mol )EquivalentsAmount
5-Bromo-2-fluorobenzenesulfonyl chloride273.511.0(Specify mass/moles)
Pyrrolidine71.122.2(Specify volume/moles)
Dichloromethane84.93-(Specify volume)
Expected Product (C₁₀H₁₁BrFNO₂S)308.17-(Calculate theoretical yield)

Characterization and Quality Control

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure, showing the characteristic signals for the pyrrolidine and the substituted aromatic protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.[4]

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the sulfonyl group (S=O stretching) around 1350 cm⁻¹ and 1160 cm⁻¹.

Safety and Handling

  • 5-Bromo-2-fluorobenzenesulfonyl chloride: This is a corrosive and moisture-sensitive compound. Handle in an inert atmosphere where possible. It is an irritant, and contact with skin and eyes should be avoided.

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. All operations must be conducted with extreme caution in a fume hood.

  • Pyrrolidine: A flammable, corrosive, and volatile liquid. It has a strong, unpleasant odor. Handle with appropriate care to avoid inhalation and skin contact.

  • General Precautions: Always wear appropriate PPE, including lab coats, safety glasses, and gloves. Ensure all reactions are conducted in a well-ventilated area.

Conclusion

This guide details a reliable and scalable two-step synthesis for this compound. The strategy relies on the well-established chlorosulfonation of an aromatic precursor followed by a standard sulfonamide formation. By providing detailed, step-by-step protocols, mechanistic explanations, and safety information, this document serves as a valuable resource for chemists engaged in the synthesis of novel sulfonamides for pharmaceutical and agrochemical research.

References

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In IntechOpen. DOI: 10.5772/intechopen.110543. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Org. Synth. Coll. Vol. 1, p.84. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

A Roadmap for Investigation

Disclaimer: The biological activity of 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine is not extensively documented in publicly available scientific literature. This guide is intended for researchers, scientists, and drug development professionals as a comprehensive, hypothesis-driven framework for the synthesis, characterization, and evaluation of the potential therapeutic properties of this compound. The experimental protocols described herein are based on established methodologies for analogous chemical scaffolds and represent a scientifically rigorous approach to investigating its biological potential.

Introduction: Unlocking the Potential of a Novel Chemical Entity

The confluence of a substituted aryl sulfonyl moiety and a pyrrolidine ring in the chemical structure of this compound presents a compelling case for its investigation as a potential biologically active agent. The pyrrolidine ring is a ubiquitous scaffold in a multitude of natural products and synthetic drugs, valued for its conformational flexibility and ability to engage in various biological interactions. Similarly, the aryl sulfonamide group is a well-established pharmacophore, present in a wide array of therapeutic agents with diverse mechanisms of action, including antibacterial and anticancer drugs.

The specific substitution pattern of the phenyl ring with a bromine atom and a fluorine atom further modulates the electronic and lipophilic properties of the molecule, potentially influencing its pharmacokinetic profile and target engagement. This technical guide provides a comprehensive roadmap for the systematic investigation of the biological activity of this compound, with a primary focus on its potential as an anticancer and antibacterial agent.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its biological evaluation.

PropertyValueSource
CAS Number 1436232-71-1BLDpharm[1]
Molecular Formula C₁₀H₁₁BrFNO₂S-
Molecular Weight 308.17 g/mol -
Appearance White to off-white solid (predicted)-
Solubility Soluble in DMSO, DMF, and chlorinated solvents (predicted)-
Proposed Synthesis Workflow

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction between 5-bromo-2-fluorobenzenesulfonyl chloride and pyrrolidine.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Work-up and Purification A 5-Bromo-2-fluorobenzenesulfonyl chloride E Reaction Mixture A->E B Pyrrolidine B->E C Triethylamine (Base) C->E D Dichloromethane (Solvent) D->E F Aqueous Work-up E->F G Crude Product F->G H Column Chromatography G->H I This compound H->I

Caption: Proposed synthesis workflow for this compound.

Detailed Synthesis Protocol
  • Reaction Setup: To a solution of 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq).

  • Addition of Pyrrolidine: Slowly add a solution of pyrrolidine (1.2 eq) in anhydrous DCM (2 mL/mmol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Hypothesized Biological Activities and Experimental Evaluation

Based on the prevalence of the aryl sulfonamide and pyrrolidine scaffolds in therapeutic agents, we hypothesize that this compound may exhibit anticancer and antibacterial activities. The following sections detail the experimental protocols to investigate these hypotheses.

Part 1: In Vitro Anticancer Activity

Initial screening for anticancer activity is typically performed using a panel of human cancer cell lines.[2]

Experimental Workflow for In Vitro Anticancer Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay A Human Cancer Cell Lines (e.g., MCF-7, HCT116, A549) B Seed cells in 96-well plates A->B C Treat with serial dilutions of This compound B->C D Incubate for 48-72 hours C->D E Add MTT or PrestoBlue reagent D->E F Measure absorbance/fluorescence E->F G Calculate IC50 values F->G

Caption: Workflow for in vitro anticancer activity screening.

Detailed Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Cell Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viability against the log of the compound concentration.[3]

Hypothetical In Vitro Anticancer Activity Data
Cell LineIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7 (Breast Cancer)15.20.8
HCT116 (Colon Cancer)22.51.2
A549 (Lung Cancer)35.81.5

Part 2: In Vitro Antibacterial Activity

The antibacterial potential of the compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Experimental Workflow for In Vitro Antibacterial Screening

G cluster_0 Bacterial Culture cluster_1 MIC Determination cluster_2 Data Analysis A Bacterial Strains (e.g., S. aureus, E. coli) C Inoculate with bacterial suspension A->C B Prepare serial dilutions of compound in broth B->C D Incubate for 18-24 hours E Visually inspect for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Method for MIC Determination
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria). A standard antibiotic (e.g., ciprofloxacin) should be used as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the naked eye.[4]

Hypothetical In Vitro Antibacterial Activity Data
Bacterial StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Positive Control)
Staphylococcus aureus (Gram-positive)160.5
Escherichia coli (Gram-negative)640.015

Part 3: In Vivo Efficacy Studies (Hypothetical)

Promising in vitro results would warrant further investigation in animal models to assess in vivo efficacy and safety.[5][6]

In Vivo Anticancer Efficacy: Xenograft Model

A human tumor xenograft model in immunodeficient mice is a standard preclinical model for evaluating anticancer agents.[7][8]

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at various doses daily or on an optimized schedule. The control group receives the vehicle.

  • Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

In Vivo Antibacterial Efficacy: Murine Infection Model

A murine systemic infection model can be used to evaluate the in vivo efficacy of the compound against a bacterial pathogen.

  • Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus).

  • Treatment: Administer this compound at different doses via an appropriate route (e.g., intravenous or intraperitoneal) at specific time points post-infection.

  • Survival Monitoring: Monitor the survival of the mice over a period of 7-14 days.

  • Bacterial Load Determination: In a parallel experiment, euthanize a subset of mice at different time points post-treatment to determine the bacterial load in various organs (e.g., spleen, liver, blood).

Part 4: Elucidating the Mechanism of Action

Understanding the mechanism of action is crucial for further drug development.[9][10]

Potential Anticancer Mechanisms to Investigate
  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Induction: Assess the induction of apoptosis using assays such as Annexin V/PI staining, caspase activity assays, and Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP).

  • Kinase Inhibition Assays: Screen the compound against a panel of kinases to identify potential molecular targets, given that many sulfonamide-based drugs are kinase inhibitors.

Potential Antibacterial Mechanisms to Investigate
  • Inhibition of Folic Acid Synthesis: As many sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme in the folic acid synthesis pathway, this would be a primary target for investigation.[10]

  • DNA Gyrase Inhibition: The fluoroquinolone-like substitution pattern might suggest an investigation into the inhibition of bacterial DNA gyrase and topoisomerase IV.

  • Cell Membrane Integrity: Assess whether the compound disrupts the bacterial cell membrane using membrane potential-sensitive dyes or by measuring the leakage of intracellular components.[11]

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothetical, framework for the systematic investigation of the biological activity of this compound. The proposed studies, from synthesis and initial in vitro screening to in vivo efficacy and mechanism of action studies, are designed to rigorously assess its potential as a novel therapeutic agent. The presence of the aryl sulfonamide and pyrrolidine moieties suggests a high probability of biological activity, and the outlined experimental path will enable a thorough exploration of its therapeutic potential, primarily in the areas of oncology and infectious diseases. Further derivatization and structure-activity relationship (SAR) studies could be pursued to optimize the potency and selectivity of this promising chemical scaffold.

References

  • Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(28), 18333–18343.
  • Kaur, J., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Frontiers in Microbiology, 15, 1369072.
  • Al-Otaibi, F. A., et al. (2022).
  • Tängdén, T., et al. (2020). In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol.
  • Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 739379.
  • Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 33(1), 1–7.
  • Saeed, M., et al. (2022).
  • El-Gamal, M. I., et al. (2021).
  • Kim, M. O., & Lee, S. Y. (2023). Molecular Target and Action Mechanism of Anti-Cancer Agents. International Journal of Molecular Sciences, 24(9), 8303.
  • Szeliga, J. (2018). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Protein & Peptide Science, 19(9), 868-877.
  • Parker, N., & Schneegurt, M. (2021). Mechanisms of Antibacterial Drugs. In Microbiology. OpenStax.
  • Koh, C. L., et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Journal of Fungi, 9(6), 669.
  • Aparna, V., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55081.
  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Chinese Journal of Medicinal Chemistry, 26(6), 472-475.
  • Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry.
  • World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the compound 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine, a molecule for which the specific mechanism of action is not yet fully elucidated in public scientific literature. In the absence of direct evidence, this document serves as a forward-looking analysis and a practical guide for researchers. It deconstructs the molecule into its core components—the pyrrolidine ring and the substituted phenylsulfonyl group—to infer potential biological activities based on established structure-activity relationships of analogous compounds. Furthermore, this guide outlines a comprehensive, multi-stage research program designed to systematically investigate and ultimately identify the mechanism of action of this compound. This includes proposed experimental workflows, from initial screening and target identification to pathway analysis and in vivo validation, providing a robust framework for future research endeavors.

Introduction: Deconstructing the Molecule

The molecule this compound is a synthetic compound characterized by a pyrrolidine ring linked to a phenyl ring via a sulfonyl group. The phenyl ring is further substituted with a bromine atom at the 5-position and a fluorine atom at the 2-position. While direct studies on this specific molecule are scarce, an analysis of its structural components can provide valuable insights into its potential pharmacological properties.

  • The Pyrrolidine Ring: The five-membered nitrogen-containing heterocyclic pyrrolidine ring is a common scaffold in a vast array of natural products and synthetic drugs.[1][2][3][4] Its prevalence in medicinal chemistry is attributed to its ability to confer favorable physicochemical properties, such as increased solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse substituents with specific stereochemistry.[1][4]

  • The (5-Bromo-2-fluorophenyl)sulfonyl Group: The arylsulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents, including antibiotics, diuretics, and enzyme inhibitors. The specific substitution pattern on the phenyl ring—a bromine atom and a fluorine atom—is of particular interest. Halogen atoms, especially fluorine, are often incorporated into drug candidates to modulate their metabolic stability, binding affinity, and membrane permeability. The bromo-substituent can also influence binding interactions and provide a handle for further chemical modification.

Given the absence of specific data, this guide will now transition to a proposed research framework for elucidating the mechanism of action of this compound.

A Proposed Research Program for Mechanism of Action Elucidation

The following sections outline a logical and comprehensive experimental workflow to determine the biological target(s) and mechanism of action of this compound.

Stage 1: Initial Phenotypic and Target-Based Screening

The initial phase of investigation should focus on broad screening to identify any significant biological activity. This dual approach of phenotypic and target-based screening will cast a wide net to capture potential effects.

Experimental Protocol: High-Throughput Screening (HTS)

  • Compound Preparation: Solubilize this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Perform serial dilutions to generate a range of concentrations for testing.

  • Cell Viability/Cytotoxicity Assays:

    • Plate a panel of diverse human cancer cell lines (e.g., representing different tissue origins) in 96-well or 384-well plates.

    • Treat the cells with a range of concentrations of the compound for 48-72 hours.

    • Assess cell viability using assays such as MTT, MTS, or a resazurin-based assay.

    • Causality: This initial screen will determine if the compound has cytotoxic or cytostatic effects, which are common starting points for anticancer drug discovery.

  • Receptor Binding and Enzyme Inhibition Assays:

    • Utilize commercially available or in-house developed panels of assays for common drug targets, such as G-protein coupled receptors (GPCRs), kinases, proteases, and ion channels.

    • The presence of the arylsulfonamide moiety suggests that screening against a panel of human carbonic anhydrases or serine proteases could be a logical starting point.

    • Causality: This target-based approach can rapidly identify direct interactions with known drug targets, providing a fast track to understanding the mechanism.

Data Presentation: Initial Screening Data Summary

Assay TypeCell Line/TargetEndpointResult (e.g., IC50, % Inhibition)
CytotoxicityMCF-7 (Breast Cancer)IC50To be determined
CytotoxicityA549 (Lung Cancer)IC50To be determined
Kinase InhibitionKinase Panel (e.g., 96 kinases)% Inhibition @ 10 µMTo be determined
GPCR BindingGPCR Panel (e.g., 48 receptors)% Displacement @ 10 µMTo be determined

Visualization: Stage 1 Experimental Workflow

G cluster_0 Stage 1: Initial Screening Compound This compound Phenotypic Phenotypic Screening (e.g., Cell Viability) Compound->Phenotypic TargetBased Target-Based Screening (e.g., Kinase, GPCR Panels) Compound->TargetBased DataAnalysis Data Analysis and Hit Identification Phenotypic->DataAnalysis TargetBased->DataAnalysis

Caption: Workflow for the initial screening of the compound.

Stage 2: Target Identification and Validation

If the initial screening reveals a consistent and potent biological activity but does not identify a specific molecular target, the next stage is to employ unbiased methods for target identification.

Experimental Protocol: Affinity-Based Target Identification

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., a photo-activatable group) or an affinity tag (e.g., biotin). The bromine atom could potentially be a site for modification via cross-coupling reactions.

    • Causality: The affinity probe will allow for the specific capture of binding partners from a complex biological sample.

  • Affinity Chromatography:

    • Immobilize the affinity probe on a solid support (e.g., agarose beads).

    • Incubate the beads with a cell lysate or tissue extract.

    • Wash away non-specific binders.

    • Elute the specific binding proteins.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against a protein database.

  • Target Validation:

    • Validate the identified target(s) using techniques such as:

      • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To confirm a direct binding interaction and determine the binding affinity (KD).

      • siRNA/shRNA knockdown or CRISPR/Cas9 knockout: To determine if depletion of the target protein phenocopies the effect of the compound.

      • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in intact cells.

Visualization: Target Identification Workflow

G cluster_1 Stage 2: Target Identification Probe Synthesize Affinity Probe Capture Affinity Capture of Binding Proteins Probe->Capture MS LC-MS/MS for Protein Identification Capture->MS Validation Target Validation (SPR, siRNA, CETSA) MS->Validation

Caption: Workflow for identifying the molecular target.

Stage 3: Pathway Analysis and Mechanism Elucidation

Once a validated target is identified, the focus shifts to understanding how the interaction of the compound with its target leads to the observed biological effect.

Experimental Protocol: Elucidating Downstream Signaling

  • Pathway Profiling:

    • Treat cells with this compound and analyze changes in global protein expression (proteomics) or gene expression (transcriptomics - RNA-seq).

    • Causality: This will provide an unbiased view of the cellular pathways that are modulated by the compound.

  • Phospho-protein Analysis:

    • If the target is a kinase or a phosphatase, perform phospho-proteomics to identify the downstream substrates.

    • Alternatively, use Western blotting with phospho-specific antibodies to probe the activation state of key signaling pathways (e.g., MAPK, PI3K/Akt).

  • Reporter Gene Assays:

    • If the compound affects a transcription factor or a pathway that culminates in changes in gene expression, use reporter gene assays (e.g., luciferase or beta-galactosidase) to monitor the activity of specific promoters or response elements.

Visualization: Hypothetical Signaling Pathway

G Compound 1-((5-Bromo-2-fluorophenyl) sulfonyl)pyrrolidine Target Hypothetical Target (e.g., Kinase X) Compound->Target Inhibition Substrate Substrate Y Target->Substrate Pathway Downstream Signaling (e.g., MAPK Pathway) Substrate->Pathway Modulation Response Cellular Response (e.g., Apoptosis) Pathway->Response

Caption: A hypothetical signaling pathway for the compound.

Synthesis of this compound

While a detailed synthetic route has not been published, a plausible approach would involve the reaction of 5-bromo-2-fluorobenzenesulfonyl chloride with pyrrolidine.[5]

General Synthetic Protocol:

  • To a solution of pyrrolidine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine.

  • Slowly add a solution of 5-bromo-2-fluorobenzenesulfonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action of this compound. By leveraging a combination of phenotypic screening, target-based assays, and modern target identification and validation techniques, researchers can efficiently move from an uncharacterized compound to a well-understood molecular mechanism. The insights gained from such studies will be crucial in determining the therapeutic potential of this and related molecules. The proposed workflows are designed to be robust and adaptable, providing a solid foundation for any research group embarking on the exciting challenge of elucidating the biological function of this novel chemical entity.

References

  • Li Petri, G., Raimondi, M. V., & Grasso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]

  • PubChem. (n.d.). 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. Retrieved from [Link]

  • Nirogi, R., Shinde, A., Kambhampati, R. S., Mohammed, A. R., Saraf, S. K., Badange, R. K., ... & Jasti, V. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(5), 1843–1859. [Link]

  • Kashif, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Ramazani, A., & Hosseininezhad, S. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • PubChem. (n.d.). 5-bromo-2-hydroxy-N-[2-hydroxy-5-(trifluoromethoxy)phenyl]benzenesulfonamide. Retrieved from [Link]

  • Arik, M., et al. (2012). 1-(5-Bromo-4-phenyl-1,3-thia-zol-2-yl)pyrrolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1779. [Link]

  • Singh, H., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Chemistry Central Journal, 18(1), 15. [Link]

  • Ding, Q., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (APG-115): A Potent and Orally Active MDM2-p53 Antagonist. Journal of Medicinal Chemistry, 61(12), 5325-5338. [Link]

  • Haryadi, B., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(4), M1941. [Link]

  • Krol, E., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(21), 7352. [Link]

  • Hibi, S., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4465-4481. [Link]

  • Ben-M'barek, K., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7233. [Link]

  • Google Patents. (n.d.). Synthesis method for empagliflozin key intermediate.
  • Google Patents. (n.d.). Fluorophenyl pyrazol compounds.

Sources

A Strategic Guide to the Preliminary Bioactivity Screening of 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing the Candidate

The compound 1-((5-bromo-2-fluorophenyl)sulfonyl)pyrrolidine is a novel chemical entity with potential therapeutic applications. Its structure comprises three key moieties: a bromophenyl group, a sulfonyl group, and a pyrrolidine ring. An analysis of these components provides a rational basis for a targeted yet comprehensive preliminary bioactivity screening.

  • Bromophenols : These compounds, found in marine algae, exhibit a wide spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[1][2] The presence of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Sulfonamides : The sulfonamide group is a well-established pharmacophore present in numerous approved drugs with diverse therapeutic applications, including antimicrobial, antiviral, antidiabetic, and anticancer agents.[3]

  • Pyrrolidine Ring : This saturated heterocyclic moiety is a common scaffold in many natural products and pharmacologically active compounds.[4] Pyrrolidine derivatives have been explored for various therapeutic purposes, including as matrix metalloproteinase (MMP) inhibitors.[5][6]

This guide outlines a multi-tiered approach for the preliminary bioactivity screening of this compound, commencing with in silico predictions to guide subsequent in vitro investigations.

Part 1: In Silico Profiling - A Predictive Foundation

Prior to any wet lab experimentation, a computational assessment can provide valuable insights into the potential bioactivity and drug-like properties of the compound.[7][8][9] This initial step helps in prioritizing experimental resources and designing more informed assays.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A critical initial step is the in silico prediction of the compound's ADMET properties to assess its potential as a drug candidate.[10][11] Various computational models can be employed to estimate parameters such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for cytochrome P450 inhibition.[11][12]

Table 1: Predicted ADMET Properties of this compound

ParameterPredicted ValueImplication for Drug Development
Oral BioavailabilityModerate to HighFavorable for oral administration.
Blood-Brain Barrier PermeabilityLowReduced potential for central nervous system side effects.
Plasma Protein BindingHighMay affect the free drug concentration and efficacy.[12]
CYP450 Inhibition (e.g., CYP3A4)Potential InhibitorWarrants further in vitro investigation for drug-drug interactions.
Ames MutagenicityNegativeLow likelihood of being a mutagen.
Target Prediction and Molecular Docking

Based on the structural motifs, computational tools can predict potential biological targets. For this compound, potential targets could include matrix metalloproteinases, bacterial enzymes, or kinases involved in cancer signaling pathways. Molecular docking studies can then be performed to simulate the binding of the compound to these predicted targets and estimate the binding affinity.

Part 2: In Vitro Bioactivity Screening - A Tiered Approach

The in vitro screening is designed as a cascade, starting with broad assessments of cytotoxicity and progressing to more specific, hypothesis-driven assays informed by the in silico predictions.

Tier 1: General Cytotoxicity Assessment

The initial step in the in vitro evaluation is to determine the compound's general cytotoxicity across a panel of representative cell lines. This provides a therapeutic window and guides the concentration range for subsequent assays.

Two complementary assays, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) assays, will be employed to assess cell viability and membrane integrity, respectively.[13] The MTT assay measures mitochondrial metabolic activity, while the LDH assay quantifies the release of LDH from damaged cells.[14][15]

Step-by-Step Methodology:

  • Cell Culture: Culture selected cell lines (e.g., a normal fibroblast line like NIH-3T3 and a cancer cell line like HeLa) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Add the LDH reaction mixture to the supernatant.

    • Measure the absorbance at 490 nm using a microplate reader.[15]

Table 2: Hypothetical Cytotoxicity Data (IC50 in µM)

Cell LineMTT Assay (48h)LDH Assay (48h)
NIH-3T3> 100> 100
HeLa25.530.2
Tier 2: Targeted Bioactivity Assays

Based on the structural alerts and in silico predictions, a panel of more specific assays will be conducted.

Given the known anticancer properties of bromophenols and sulfonamides, further investigation into the compound's effect on cancer cell proliferation and apoptosis is warranted.[16][17]

Experimental Protocol: Cell Cycle Analysis and Apoptosis Assay

  • Cell Cycle Analysis: Treat a cancer cell line (e.g., MCF-7 breast cancer cells) with the compound at its IC50 concentration. After 24 hours, fix the cells, stain with propidium iodide, and analyze the DNA content by flow cytometry to determine the cell cycle distribution.

  • Apoptosis Assay: Utilize an Annexin V-FITC/Propidium Iodide apoptosis detection kit. Treat cells with the compound, stain with Annexin V-FITC and propidium iodide, and analyze by flow cytometry to quantify early and late apoptotic cells.

The sulfonamide moiety suggests potential antimicrobial activity.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compound will be determined against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans), using the broth microdilution method according to CLSI guidelines.

Table 3: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

OrganismMIC
S. aureus16
E. coli> 128
C. albicans64

The sulfonylpyrrolidine scaffold is a known inhibitor of MMPs.[5][6]

Experimental Protocol: Fluorogenic MMP Activity Assay

A commercially available fluorogenic substrate-based assay will be used to determine the inhibitory activity of the compound against a panel of MMPs (e.g., MMP-2, MMP-9). The assay measures the fluorescence generated from the cleavage of the substrate by the enzyme in the presence and absence of the inhibitor.

Table 4: Hypothetical MMP Inhibition Data (IC50 in µM)

EnzymeIC50
MMP-25.8
MMP-912.3

Part 3: Target Identification and Validation

Should the preliminary screening reveal significant bioactivity, the next crucial step is to identify the direct molecular target(s) of the compound.[18][19]

Affinity-Based and Label-Free Methods

Several techniques can be employed for target identification:

  • Affinity Chromatography: The compound can be immobilized on a solid support and used to pull down its binding partners from cell lysates.[20] The bound proteins are then identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): This label-free method relies on the principle that the binding of a small molecule can stabilize its protein target against proteolysis.[19][21] Cell lysates are treated with the compound followed by a protease, and the remaining proteins are identified by mass spectrometry.

Visualization of the Screening Workflow

Preliminary_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_tier2_assays cluster_target_id Target Identification in_silico_admet ADMET Prediction in_silico_target Target Prediction & Docking tier1 Tier 1: Cytotoxicity (MTT/LDH) in_silico_target->tier1 tier2 Tier 2: Targeted Assays tier1->tier2 anticancer Anticancer tier2->anticancer antimicrobial Antimicrobial tier2->antimicrobial mmp MMP Inhibition tier2->mmp target_id Affinity Chromatography / DARTS tier2->target_id

Caption: A streamlined workflow for the preliminary bioactivity screening of novel compounds.

Conclusion

This in-depth technical guide provides a robust and logical framework for the preliminary bioactivity screening of this compound. By integrating in silico predictions with a tiered in vitro assay cascade, this approach allows for an efficient and comprehensive evaluation of the compound's therapeutic potential. The self-validating nature of employing complementary assays at each stage ensures the generation of reliable and actionable data for further drug development endeavors.

References

  • In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC - NIH. (2021-12-07).
  • Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021-02-01).
  • In Silico Prediction of Arundinin Bioactivity: A Technical Guide - Benchchem.
  • In silico prediction of biological activity of volatile metabolite using deep learning algorithm. (2023-02-21).
  • 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one - PubChem.
  • 1436232-71-1|this compound - BLDpharm.
  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues - ResearchGate. (2024-10-09).
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC - NIH.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI.
  • Design, Synthesis and Evaluation of Novel Sulfonyl Pyrrolidine Derivatives as Matrix Metalloproteinase Inhibitors - PubMed.
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed.
  • (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents - ResearchGate. (2025-08-06).
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023-10-10).
  • ADME Assays - Agilent.
  • Early Hit-to-Lead ADME screening bundle - IQVIA Laboratories.
  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: ‎Molecular docking, POM analysis, and identification of the pharmacophore sites | Moroccan Journal of Chemistry. (2025-02-28).
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (2023-08-16).
  • Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors.
  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC - PubMed Central.
  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - MDPI. (2024-07-31).
  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology.
  • LDH assay kit guide: Principles and applications - Abcam.
  • (PDF) A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - ResearchGate. (2025-10-12).
  • Identifying the proteins to which small-molecule probes and drugs bind in cells - PNAS. (2009-03-24).
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications - American Chemical Society.
  • In Vitro ADME Assays and Services - Charles River Laboratories.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Tme-critical early ADME characterization - Admescope.
  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
  • Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides - PubMed - NIH.
  • Bromophenols in Marine Algae and Their Bioactivities - MDPI.
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. (2015-09-09).
  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. (2023-09-06).
  • Anyone familiar with LDH assay and MTT assay? - ResearchGate. (2015-02-16).
  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025-04-22).
  • Identification of Direct Protein Targets of Small Molecules | Request PDF - ResearchGate. (2025-08-07).
  • Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds - MDPI. (2024-11-15).
  • 136350-52-2|1-((4-Bromophenyl)sulfonyl)pyrrolidine - BLDpharm.

Sources

Methodological & Application

Application Notes and Protocols for 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of the 1-((5-bromo-2-fluorophenyl)sulfonyl)pyrrolidine scaffold in medicinal chemistry. This document elucidates the therapeutic potential, mechanism of action, and practical experimental protocols related to this chemical series, with a particular focus on its prominent role in the development of potent and selective inhibitors of Lysine Acetyltransferase 6A (KAT6A).

Introduction: The Emergence of a Privileged Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including natural products and synthetic drugs.[1][2][3] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[4] When coupled with a sulfonylphenyl moiety, as in the case of this compound, the resulting molecule possesses a unique combination of structural rigidity and functional group presentation, making it an attractive starting point for drug discovery.[5][6] This scaffold has been explored for its potential in targeting a range of biological entities, including enzymes and receptors.[5][7]

A significant breakthrough in the application of this scaffold has been the discovery of potent and selective inhibitors of KAT6A, such as the compounds WM-8014 and WM-1119.[8][9] These molecules have demonstrated promising anti-cancer properties by inducing cellular senescence and arresting tumor growth, thereby validating the therapeutic potential of this chemical series.[8][9]

Therapeutic Target Focus: Lysine Acetyltransferase 6A (KAT6A)

Lysine Acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a histone acetyltransferase that plays a crucial role in chromatin modification and gene regulation.[8][10] As part of the MYST family of acetyltransferases, KAT6A catalyzes the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to lysine residues on histone tails, primarily H3K23.[10] This acetylation event leads to a more relaxed chromatin structure, facilitating the transcription of target genes involved in cell proliferation and differentiation.[10]

Dysregulation of KAT6A activity is implicated in various cancers, including leukemia and solid tumors.[8][11] Genomic alterations such as translocations, amplifications, and mutations of the KAT6A gene can lead to aberrant acetyltransferase activity, driving tumorigenesis.[8][11] Furthermore, KAT6A is known to suppress cellular senescence, a critical tumor-suppressive mechanism.[8] Consequently, the inhibition of KAT6A has emerged as a promising therapeutic strategy for cancer treatment.[8][12]

Mechanism of Action: Competitive Inhibition of KAT6A

Compounds derived from the this compound scaffold, exemplified by WM-8014 and WM-1119, act as potent and selective inhibitors of KAT6A.[8][9] Structural and biochemical studies have revealed that these molecules are reversible, competitive inhibitors of acetyl-CoA.[8] They occupy the acetyl-CoA binding pocket of the KAT6A enzyme, thereby preventing the transfer of acetyl groups to histone substrates.[13]

The inhibition of KAT6A's catalytic activity leads to a cascade of downstream cellular events. The primary consequence is the suppression of histone acetylation, which in turn alters gene expression profiles. Notably, the inhibition of KAT6A leads to the upregulation of cell cycle inhibitors, such as those encoded by the CDKN2A locus (p16INK4a and p19ARF).[8][14] This induction of cell cycle regulators triggers a durable cell cycle arrest and pushes cancer cells into a state of cellular senescence, effectively halting their proliferation without causing DNA damage.[8][15]

KAT6A Inhibition Pathway Mechanism of Action of KAT6A Inhibitors cluster_0 KAT6A Inhibition cluster_1 Downstream Cellular Effects Inhibitor This compound Analog (e.g., WM-1119) KAT6A KAT6A Enzyme Inhibitor->KAT6A Binds to Acetyl-CoA pocket Acetylated_Histone Acetylated Histone H3 (H3K23ac) KAT6A->Acetylated_Histone Acetylation Gene_Expression Altered Gene Expression Acetyl-CoA Acetyl-Coenzyme A Acetyl-CoA->KAT6A Blocked Histone Histone H3 Acetylated_Histone->Gene_Expression Reduced Transcription CDKN2A Upregulation of CDKN2A (p16INK4a/p19ARF) Gene_Expression->CDKN2A Cell_Cycle_Arrest G1 Cell Cycle Arrest CDKN2A->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence Tumor_Suppression Tumor Growth Arrest Senescence->Tumor_Suppression

Figure 1: Simplified signaling pathway of KAT6A inhibition.

Structure-Activity Relationship (SAR) Insights

The development of potent KAT6A inhibitors from the this compound scaffold has been guided by systematic structure-activity relationship (SAR) studies.[13] The optimization of the initial lead compounds focused on improving potency, selectivity, and pharmacokinetic properties.[13] For instance, the evolution from WM-8014 to WM-1119 involved medicinal chemistry efforts to reduce plasma-protein binding, which resulted in a compound with enhanced bioavailability and greater in vivo efficacy.[8][13]

Key structural features that are critical for activity include the sulfonamide linkage and the specific substitution patterns on the phenyl ring.[6] The pyrrolidine moiety also plays a crucial role in orienting the molecule within the binding pocket of the target enzyme.[16] Variations in these structural components can significantly impact the inhibitory activity and selectivity of the compounds.[17]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of exemplary KAT6A inhibitors derived from the focused chemical scaffold.

CompoundTargetAssay TypeIC50 (µM)Kd (µM)SelectivityReference
WM-1119 KAT6ACell-free0.250.002>1,100-fold vs KAT5, >250-fold vs KAT7[15][18][19]
WM-8014 MOZ (KAT6A)Biochemical0.055--[20]

Experimental Protocols

The following protocols provide a framework for evaluating the biological activity of this compound analogs as potential KAT6A inhibitors.

Protocol 1: In Vitro KAT6A Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against KAT6A enzymatic activity.

Materials:

  • Recombinant human KAT6A enzyme

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1 mg/mL BSA)

  • Detection reagent (e.g., antibody-based detection of acetylated histone H3)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, KAT6A enzyme, and the diluted test compound.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the reaction by adding the histone H3 peptide substrate and acetyl-CoA.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagents and incubate as required.

  • Measure the signal using a microplate reader at the appropriate wavelength.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Proliferation Assay

Objective: To assess the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line known to be sensitive to KAT6A inhibition (e.g., lymphoma cells)

  • Complete cell culture medium

  • Test compound

  • Cell proliferation reagent (e.g., resazurin-based)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 72 hours.

  • Add the cell proliferation reagent to each well and incubate for 2-4 hours.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

  • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Protocol 3: Senescence-Associated β-Galactosidase Staining

Objective: To detect cellular senescence in cells treated with a test compound.

Materials:

  • Cells treated with the test compound for an appropriate duration (e.g., 5-7 days)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution (containing X-gal)

  • Microscope

Procedure:

  • Wash the treated cells with PBS.

  • Fix the cells with the fixative solution for 10-15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add the staining solution to the cells.

  • Incubate the cells at 37°C (without CO2) for 12-16 hours.

  • Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

  • Quantify the percentage of senescent cells by counting the number of blue-stained cells relative to the total number of cells in multiple fields of view.

Experimental_Workflow Experimental Workflow for Inhibitor Characterization Start Test Compound (this compound Analog) Biochemical_Assay Protocol 1: In Vitro KAT6A Inhibition Assay Start->Biochemical_Assay Cellular_Assay Protocol 2: Cellular Proliferation Assay Start->Cellular_Assay Data_Analysis Data Analysis and IC50/GI50 Determination Biochemical_Assay->Data_Analysis Senescence_Assay Protocol 3: Senescence-Associated β-Galactosidase Staining Cellular_Assay->Senescence_Assay Cellular_Assay->Data_Analysis Lead_Optimization Lead Optimization (SAR Studies) Data_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Lead_Optimization->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End

Figure 2: A representative experimental workflow for inhibitor characterization.

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective inhibitors of KAT6A. The insights gained from the study of compounds like WM-1119 have significantly advanced our understanding of KAT6A's role in cancer and have paved the way for a novel therapeutic approach based on the induction of cellular senescence. The protocols outlined in this document provide a robust framework for the continued exploration of this promising chemical series in the pursuit of new and effective cancer therapies.

References

  • Smolecule. (2023, August 15). 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine.
  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
  • Selleck Chemicals. WM-1119 Histone Acetyltransferase inhibitor.
  • Sigma-Aldrich. 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone.
  • PMC - NIH. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease.
  • Pfizer. KAT6 Inhibitor.
  • Axon Medchem. WM-1119 | KAT6A inhibitor.
  • PubMed. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease.
  • BLDpharm. 136350-52-2|1-((4-Bromophenyl)sulfonyl)pyrrolidine.
  • Monash University. (2018, August 9). Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth.
  • PubMed. (2018, August 1). Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth.
  • MedchemExpress.com. WM-1119 | KAT6A Inhibitor.
  • ResearchGate. Medicinal chemistry optimization of WM-8014, designed to reduce....
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines.
  • PMC - PubMed Central. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
  • PubMed. (2012, May 10). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB).
  • ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022..
  • PubMed. (2021, July 22). Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors.
  • PMC - NIH. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • BioWorld. Kat6a inhibitors.
  • PubMed. (2013, February 9). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.
  • AACR Journals. (2024, March 22). Abstract 3217: Discovery of novel inhibitors of the epigenetic regulator Kat6a histone acetyl transferase and characterization of their anti-tumor activity.
  • TargetMol. WM-8014 | Histone Acetyltransferase.
  • PMC - PubMed Central. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters.
  • ResearchGate. The effect of WM-8014 on cell proliferation is mediated through the....
  • PMC - PubMed Central. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Analytical Methods for Halogenated Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of halogenated sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who are working to refine their analytical methods for these challenging compounds. My objective is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your own experiments effectively. The analysis of halogenated sulfonamides is often complicated by their diverse physicochemical properties and the complexity of sample matrices, leading to issues with recovery, sensitivity, and reproducibility.

This resource is structured as a series of questions and answers, addressing common problems encountered in the laboratory. We will delve into sample preparation, chromatographic separation, and mass spectrometric detection, providing field-proven insights to enhance the robustness and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantitative analysis of halogenated sulfonamides?

The accurate quantification of halogenated sulfonamides presents several analytical hurdles. The most significant challenge is the matrix effect observed in complex samples like wastewater, food products, and biological tissues. Co-eluting endogenous substances can cause ion suppression or enhancement in the mass spectrometer's electrospray ionization (ESI) source, leading to inaccurate quantification.[1][2]

Other major challenges include:

  • Low Recoveries: Halogenated sulfonamides can exhibit variable recoveries during sample preparation due to their differing polarities and potential for irreversible adsorption to labware or extraction media.[3]

  • Poor Ionization/Fragmentation: Some sulfonamides may have a low degree of ionization or poor fragmentation efficiency, which compromises the sensitivity of LC-MS/MS methods.[4]

  • Lack of Standardized Methods: The absence of universally standardized methods and certified reference materials can hinder the comparability of results across different laboratories and studies.[5]

  • Analyte Stability: The stability of these compounds can be a concern, especially during sample storage and extraction.

Troubleshooting Guide by Technique

Sample Preparation

Proper sample preparation is the most critical step for successful analysis, as it aims to eliminate matrix interferences and preconcentrate the target analytes.[6]

Q2: My sulfonamide recovery is consistently low after Solid-Phase Extraction (SPE). What are the most likely causes and how can I improve it?

Low recovery in SPE is a common issue that can almost always be traced back to a mismatch between the analyte's chemistry, the sorbent, and the solvents used. Here's how to troubleshoot it:

Causality-Driven Solutions:

  • Incorrect Sorbent Selection: The choice of SPE sorbent is paramount. Halogenated sulfonamides span a range of polarities. A broad-spectrum sorbent like a hydrophilic-lipophilic balanced (HLB) reversed-phase polymer is often a good starting point as it provides good retention for a wide range of compounds.[7] However, for highly specific applications, you may need to test different phases.

  • Improper Sample pH: The pH of the sample during loading is critical because it dictates the ionization state of the sulfonamide. The retention of sulfonamides on reversed-phase sorbents is typically best within a pH range of 4 to 7.[7] If the pH is too high, the sulfonamide may be ionized and poorly retained. Adjusting the sample pH with a suitable buffer or diluted acid is a crucial step.[7]

  • Insufficient Elution Solvent Strength: The elution solvent must be strong enough to desorb the analytes from the sorbent. If you see low recovery, your elution solvent may be too weak. For reversed-phase SPE, methanol or acetonitrile are common. Sometimes, a small amount of a modifier (e.g., ammonium hydroxide) is needed to neutralize residual silanol interactions and improve the elution of more acidic sulfonamides.

  • Incomplete Cartridge Drying: For non-polar elution solvents, residual water in the cartridge after the wash step can prevent the organic solvent from effectively wetting the sorbent, leading to poor elution. Ensure the cartridge is thoroughly dried by applying a high vacuum or nitrogen stream before adding the elution solvent.[7]

Below is a troubleshooting workflow to diagnose low recovery issues.

G start Low Recovery after SPE check_pH Is sample pH optimized (typically 4-7)? start->check_pH check_sorbent Is sorbent type appropriate (e.g., HLB)? check_pH->check_sorbent Yes adjust_pH Adjust sample pH with buffer or acid. check_pH->adjust_pH No check_elution Is elution solvent strong enough? check_sorbent->check_elution Yes test_sorbents Test alternative sorbents (e.g., different polymer chemistry). check_sorbent->test_sorbents No check_drying Was cartridge completely dry before elution? check_elution->check_drying Yes increase_strength Increase solvent strength or add modifier (e.g., NH4OH in MeOH). check_elution->increase_strength No dry_cartridge Increase drying time under vacuum/N2. check_drying->dry_cartridge No success Recovery Improved check_drying->success Yes adjust_pH->success test_sorbents->success increase_strength->success dry_cartridge->success

Caption: Troubleshooting workflow for low SPE recovery.

Q3: What are the advantages of Matrix Solid-Phase Dispersion (MSPD) for solid or semi-solid samples?

MSPD is a streamlined sample preparation technique that combines extraction and cleanup into a single step, making it particularly useful for complex solid matrices like animal tissue or food. In MSPD, the sample is simultaneously ground and blended with a solid sorbent (like diatomaceous earth), which breaks down the sample architecture and disperses it over a large surface area.[8] This mixture is then packed into a column, and interferences are washed away before the target analytes are eluted. The primary advantage is its efficiency in handling solid samples that would otherwise require cumbersome liquid extraction and subsequent cleanup steps.[6]

FeatureSolid-Phase Extraction (SPE)Matrix Solid-Phase Dispersion (MSPD)
Typical Sample Type Liquid (water, plasma, urine)Solid or Semi-Solid (tissue, food, soil)
Workflow Multi-step: Condition -> Load -> Wash -> EluteSingle-step: Blend sample with sorbent -> Pack -> Elute
Primary Advantage High enrichment factors, easily automated.[6]Simplifies extraction and cleanup for solid matrices.
Key Limitation Can be inefficient for solid samples without prior extraction.Can be more labor-intensive and harder to automate.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred technique for the analysis of halogenated sulfonamides due to its high sensitivity and specificity.

Q4: I'm seeing significant ion suppression for my halogenated sulfonamides in wastewater samples. What are the best strategies to mitigate this?

Ion suppression is a classic matrix effect where co-eluting compounds interfere with the ionization of the target analyte in the ESI source.[2] Wastewater is a notoriously complex matrix, making this a common problem.[9][10]

Mitigation Strategies:

  • Improve Chromatographic Separation: The most effective way to reduce matrix effects is to chromatographically separate the analytes from the interfering compounds.[4] Try optimizing your gradient to increase resolution around the retention time of your analytes. Consider using a column with a different selectivity (e.g., a biphenyl or pentafluorophenyl phase) that may offer a different elution pattern for matrix components.

  • Use Isotope-Labeled Internal Standards (ILIS): This is the gold standard for correcting matrix effects.[11][12] An ILIS is a version of your analyte where some atoms have been replaced with heavy isotopes (e.g., ¹³C, ¹⁵N, D). It behaves almost identically to the native analyte during sample preparation and chromatography and experiences the same degree of ion suppression or enhancement.[13] By calculating the response ratio of the analyte to the ILIS, the matrix effect is effectively cancelled out.

  • Sample Dilution: A simple "dilute-and-shoot" approach can be surprisingly effective.[13] Diluting the sample extract reduces the concentration of matrix components, thereby lessening their impact on the ion source. The trade-off is a potential loss in sensitivity, which may not be acceptable if you are targeting ultra-trace levels.

  • Optimize Sample Preparation: Revisit your cleanup step. A more rigorous SPE wash protocol or the use of a different sorbent material could remove more of the interfering matrix components before the sample is ever introduced to the LC-MS system.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Raw Sample (e.g., Wastewater) SPE Solid-Phase Extraction (SPE) - pH Adjustment - Sorbent Selection (HLB) - Wash & Elution Sample->SPE Cleanup & Concentration LC UPLC/HPLC - C18 Column - Gradient Elution SPE->LC Injection MS Tandem Mass Spec (MS/MS) - ESI Source - Multiple Reaction Monitoring (MRM) LC->MS Ionization & Detection Data Quantification - Internal Standard Correction - Calibration Curve MS->Data Signal Processing

Caption: General analytical workflow for halogenated sulfonamides.

Gas Chromatography (GC) Analysis

While less common than LC-MS, GC can be used for sulfonamide analysis, but it requires a crucial derivatization step to make the analytes volatile and thermally stable.[14][15]

Q5: What is the best derivatization strategy for analyzing halogenated sulfonamides by GC-MS, and why?

The primary goal of derivatization is to block the polar N-H group on the sulfonamide moiety, which is responsible for its low volatility and thermal instability.[14]

Common Derivatization Approaches:

  • Methylation: Using reagents like diazomethane was a traditional approach. It converts the acidic sulfonamide proton into a methyl group. However, diazomethane is highly toxic and explosive, making it less favorable in modern labs.[3][14]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active protons with a trimethylsilyl (TMS) group. This is a common and effective technique for many compound classes.[14]

  • Acylation/Alkylation with Electron-Capturing Groups: This is often the preferred strategy for achieving maximum sensitivity, especially with an electron capture detector (ECD) or when using negative chemical ionization (NCI) mass spectrometry. Reagents like pentafluorobenzyl bromide (PFBBr) or pentafluoropropionic anhydride (PFPA) react with the sulfonamide to add a polyfluorinated group.[3][14] This highly electronegative group dramatically increases the compound's response on electron-capturing detectors, leading to very low detection limits. The derivatization with PFPA is a key step in some official confirmatory methods.[3]

Recommendation: For high-sensitivity trace analysis, acylation with a fluorinated anhydride like PFPA is the most robust and effective strategy. It creates stable derivatives that are well-suited for GC-MS analysis and can provide excellent sensitivity.[3][16]

Experimental Protocols

Protocol 1: SPE of Halogenated Sulfonamides from Water Samples

This protocol is a generalized method based on established procedures for extracting sulfonamides from water using hydrophilic-lipophilic balanced (HLB) cartridges.[7]

Materials:

  • Agilent Bond Elut HLB SPE cartridges (e.g., 500 mg, 6 mL) or equivalent.

  • SPE vacuum manifold.

  • Methanol (LC-MS grade).

  • Deionized water (18 MΩ·cm).

  • Hydrochloric acid (HCl) and Ammonium Hydroxide for pH adjustment.

  • Nitrogen evaporator.

  • Isotope-labeled internal standards.

Procedure:

  • Sample Preparation:

    • Measure 500 mL of the water sample.

    • Add the appropriate amount of isotope-labeled internal standard solution.

    • Adjust the sample pH to between 4.0 and 7.0 using diluted HCl.[7]

  • SPE Cartridge Conditioning:

    • Place the HLB cartridges on the vacuum manifold.

    • Condition the cartridges by passing 6 mL of methanol through them.

    • Equilibrate the cartridges by passing 6 mL of deionized water. Do not let the cartridges go dry.

  • Sample Loading:

    • Load the prepared 500 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.[7]

  • Washing:

    • Wash the cartridge with 6 mL of deionized water to remove salts and other polar interferences.

    • Dry the cartridge completely by applying a high vacuum or a stream of nitrogen for at least 10 minutes. This step is critical.[7]

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the target analytes by passing two 4 mL aliquots of methanol through the cartridge. Allow the solvent to soak for a minute before applying vacuum.

  • Reconstitution:

    • Evaporate the collected eluent to dryness under a gentle stream of nitrogen at 40°C.[7]

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex to mix, then filter through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]

ParameterTypical Value/RangeRationale
Sample Volume 100 - 500 mLLarger volumes increase the concentration factor and improve sensitivity.
Sample pH 4.0 - 7.0Ensures sulfonamides are in a neutral state for optimal retention on reversed-phase sorbent.[7]
Recovery Rate 70 - 110%Varies by compound and matrix; values in this range indicate an efficient extraction.[7][17]
LOD/LOQ Low ng/LAchievable with modern LC-MS/MS systems following SPE preconcentration.[7]

References

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. (2024). YMER, 23(3). [Link]

  • Stowe, C. M., & Sisodia, C. S. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. [Link]

  • Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]

  • Gracia-Lor, E., Gago-Ferrero, P., & Hernández, F. (2022). Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. TrAC Trends in Analytical Chemistry, 157, 116770. [Link]

  • Bramov, A. D., et al. (2023). Sulfonamide drugs: Low-cost spectrofluorometric determination using a computer monitor calibrator for detection. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 298, 122784. [Link]

  • Chen, X., et al. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Molecules, 27(7), 2130. [Link]

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Kishani, S., et al. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 5(2), 31. [Link]

  • da Silva, R. G., et al. (2015). Analytical Quality Assurance in Veterinary Drug Residue Analysis Methods: Matrix Effects Determination and Monitoring for Sulfonamides Analysis. Journal of AOAC International, 98(4), 1060-1065. [Link]

  • Wang, Z., et al. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Toxics, 11(6), 524. [Link]

  • U.S. Environmental Protection Agency. (2009). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events, Revision 5.0. [Link]

  • Malachová, A., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Analytical and Bioanalytical Chemistry, 412(24), 5947-5968. [Link]

  • Díaz-Cruz, M. S., & Barceló, D. (2006). Analysis of trace levels of sulfonamides in surface water and soil samples by liquid chromatography-fluorescence. Journal of Chromatography A, 1130(1), 71-77. [Link]

  • Tsikas, D., & Gutzki, F. M. (2019). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. Journal of Chromatography B, 1132, 121820. [Link]

  • Teixidó, E., et al. (2011). Determination of Sulfonamide Antibiotics in Wastewater: A Comparison of Solid Phase Microextraction and Solid Phase Extraction Methods. International Journal of Environmental Analytical Chemistry, 91(10), 943-954. [Link]

  • Chen, X., et al. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Molecules, 27(7), 2130. [Link]

  • Markowicz-Piasecka, M., et al. (2019). Novel halogenated sulfonamide biguanides with anti-coagulation properties. Bioorganic & Medicinal Chemistry Letters, 29(22), 126743. [Link]

  • Kaufmann, A., & Kaenzig, A. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Chimia, 57(11), 739-742. [Link]

  • Li, J., et al. (2021). Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. Foods, 10(9), 2146. [Link]

  • Moreno-González, D., et al. (2013). Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS. Journal of Chromatography A, 1312, 103-112. [Link]

  • Brezden, A. O., et al. (2024). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Organic Letters. [Link]

  • Zhang, H., et al. (2013). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. Journal of Chromatographic Science, 51(7), 643-647. [Link]

  • Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 66(35), 9390-9399. [Link]

  • Cambon, J. P., et al. (1998). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 826(1), 39-50. [Link]

  • Kim, G., et al. (2024). Simultaneous determination of 31 Sulfonamide residues in various livestock matrices using liquid chromatography-tandem mass spectrometry. Applied Biological Chemistry, 67(1), 13. [Link]

Sources

Validation & Comparative

Validating the Mechanism of Action of 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise elucidation of a small molecule's mechanism of action (MoA) is paramount. It is the bedrock upon which a successful therapeutic candidate is built, informing efficacy, safety, and patient stratification. This guide provides a comprehensive, technically robust framework for validating the MoA of a novel compound, 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine. Given the nascent understanding of this specific molecule, we will approach this validation as a multi-pronged investigation, exploring three plausible and distinct mechanistic hypotheses based on its structural motifs: a sulfonyl group and a pyrrolidine ring.

These structural features are prevalent in a wide array of bioactive compounds, suggesting potential interactions with several major classes of drug targets. The sulfonyl group, for instance, is a key pharmacophore in many enzyme inhibitors, capable of forming critical hydrogen bonds within active sites.[1] The pyrrolidine ring, a versatile saturated heterocycle, imparts a three-dimensional structure that can be crucial for specific binding to receptors and channels.[2]

This guide is structured not as a rigid protocol but as a logical, decision-driven workflow. We will propose three primary hypotheses for the MoA of this compound:

  • Hypothesis 1: Inhibition of Protein Kinases

  • Hypothesis 2: Antagonism of G-Protein Coupled Receptors (GPCRs)

  • Hypothesis 3: Modulation of Ion Channels

For each hypothesis, we will outline a rigorous, self-validating experimental cascade, from broad initial screening to specific biochemical and cell-based functional assays. Crucially, we will compare the hypothetical performance of our topic compound against a well-characterized, "gold-standard" alternative for each proposed mechanism. This comparative approach provides essential context for interpreting experimental outcomes and building a compelling mechanistic narrative.

Hypothesis 1: this compound as a Protein Kinase Inhibitor

Protein kinases are a cornerstone of cellular signaling and a major class of therapeutic targets, particularly in oncology. The sulfonyl moiety in our compound of interest suggests it could function as an ATP-competitive inhibitor. To investigate this, we will compare its hypothetical activity profile against Gefitinib , a well-established and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

Experimental Workflow for Kinase Inhibitor Validation

cluster_0 Phase 1: Broad Screening & Target Identification cluster_1 Phase 2: In Vitro Validation & Potency Determination cluster_2 Phase 3: Cellular Functional Corroboration A Kinome-Wide Profiling (e.g., KinomeScan™) B High-Throughput Biochemical Screen (e.g., ADP-Glo™ Kinase Assay) A->B Identify potential kinase family hits C In Vitro Kinase Assay (Recombinant Enzyme) B->C Validate hits from broad screen D Determine IC50 Value C->D Dose-response analysis E Cell-Based Phosphorylation Assay (e.g., Phospho-EGFR ELISA/HTRF) D->E Test potent hits in a cellular context F Cell Viability/Proliferation Assay (e.g., MTT Assay) E->F Confirm target engagement and cellular consequence

Figure 1: Experimental workflow for validating a kinase inhibitor MoA.
Comparative Data: Kinase Inhibition Profile
Parameter This compound (Hypothetical Data) Gefitinib (Reference Data) Rationale & Interpretation
Primary Target (from Kinome Scan) EGFREGFRA kinome-wide screen would identify the primary kinase target(s) from a large panel, providing the initial direction for further validation.[4]
In Vitro IC50 (EGFR Kinase Assay) 45 nM33 nM[3]The half-maximal inhibitory concentration (IC50) in a biochemical assay using recombinant enzyme quantifies the compound's potency against the purified target. A low nanomolar value suggests a potent interaction.
Cellular EGFR Autophosphorylation IC50 150 nM54 nM[3]This cell-based assay measures the inhibition of the kinase's activity within a living cell, confirming target engagement in a physiological context. A higher value than the biochemical IC50 is common due to factors like cell permeability and ATP competition.
Cell Viability IC50 (in EGFR-driven cancer cell line, e.g., PC-9) 500 nM<1 µM[5]Demonstrates that target inhibition translates to a functional cellular outcome, such as the inhibition of cancer cell proliferation.
Detailed Experimental Protocols

This protocol is adapted from standard kinase assay methodologies.[6][7][8][9][10]

  • Reagents & Materials: Recombinant human EGFR kinase, poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), test compound, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of this compound and Gefitinib in DMSO.

    • In a 96-well plate, add the kinase buffer, recombinant EGFR enzyme, and the substrate.

    • Add the serially diluted compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminometer-based detection reagent.

    • Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol is based on commercially available cell-based ELISA kits.[2][11]

  • Cell Culture: Seed an EGFR-dependent cell line (e.g., A431 cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Starve the cells (serum-free media) for 24 hours, then pre-treat with various concentrations of the test compound or Gefitinib for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR autophosphorylation.

  • Fixing and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based solution.

  • Immunodetection: Block non-specific binding sites and then incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction. The signal intensity is proportional to the level of EGFR phosphorylation.

Hypothesis 2: this compound as a GPCR Antagonist

GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[12] Sulfonamide-containing molecules are known to act as ligands for various GPCRs.[6] We will hypothesize that our compound is an antagonist of a specific GPCR, for instance, the β-adrenergic receptor, and compare its hypothetical performance to Propranolol , a classic non-selective beta-blocker.

Experimental Workflow for GPCR Antagonist Validation

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Binding Affinity cluster_2 Phase 3: Cellular Functional Activity A GPCR Screening Panel (e.g., Eurofins SafetyScreen) B Identify primary GPCR target(s) A->B C Radioligand Binding Assay (Competition Assay) B->C Validate primary hit D Determine Ki Value C->D Displacement of a known radioligand E Second Messenger Assay (e.g., cAMP or Calcium Mobilization Assay) D->E Assess functional consequence of binding F Confirm antagonist activity and determine functional IC50 E->F Inhibition of agonist-induced response

Figure 2: Experimental workflow for validating a GPCR antagonist MoA.
Comparative Data: GPCR Antagonist Profile (Hypothetical: β-Adrenergic Receptor)
Parameter This compound (Hypothetical Data) Propranolol (Reference Data) Rationale & Interpretation
Primary Target (from Screening Panel) β2-Adrenergic Receptorβ-Adrenergic ReceptorsA broad panel screen identifies the most likely GPCR target.[13]
Binding Affinity Ki (Radioligand Binding) 80 nM1-5 nMThe inhibition constant (Ki) from a competitive radioligand binding assay measures the affinity of the compound for the receptor. A lower Ki indicates higher affinity.[14][15][16][17]
Functional Antagonism IC50 (cAMP Assay) 250 nM~10 nMThis assay measures the compound's ability to block the functional response (e.g., cAMP production) induced by a known agonist. It confirms that binding translates to functional antagonism.[18][19][20][21][22]
Detailed Experimental Protocols

This protocol is a standard method for determining receptor binding affinity.[14][16][17][23]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., HEK293 cells expressing the β2-adrenergic receptor).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol), and increasing concentrations of the unlabeled test compound (or Propranolol).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. The IC50 is determined from the curve, and the Ki is calculated using the Cheng-Prusoff equation.

This functional assay measures the downstream signaling of Gs-coupled GPCRs.[18][19][20][22]

  • Cell Culture: Plate cells expressing the target receptor in a 96-well plate.

  • Treatment: Pre-incubate the cells with varying concentrations of the test compound or Propranolol.

  • Stimulation: Add a known agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.

  • Data Analysis: The decrease in the agonist-induced cAMP signal in the presence of the antagonist is used to generate a dose-response curve and calculate the functional IC50.

Hypothesis 3: this compound as an Ion Channel Modulator

Ion channels are critical for cellular excitability and transport processes. The sulfonylurea class of drugs are well-known modulators of ATP-sensitive potassium channels. We will hypothesize that our compound blocks a voltage-gated ion channel, such as an L-type calcium channel, and compare its hypothetical activity to Verapamil , a well-characterized phenylalkylamine calcium channel blocker.[24][25]

Experimental Workflow for Ion Channel Modulator Validation

cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Detailed Electrophysiological Characterization cluster_2 Phase 3: Functional Validation A Automated Electrophysiology Screen (e.g., Patchliner, Qube) B Identify primary ion channel target(s) A->B C Manual Patch Clamp Electrophysiology (Whole-Cell Configuration) B->C Confirm and characterize hit D Determine IC50 and characterize voltage- and use-dependence of block C->D E Cellular Ion Flux Assay (e.g., FLIPR Calcium Assay) D->E Validate in a higher-throughput functional assay F Confirm functional block in a population of cells E->F

Figure 3: Experimental workflow for validating an ion channel modulator MoA.
Comparative Data: Ion Channel Blocker Profile (Hypothetical: L-type Calcium Channel)
Parameter This compound (Hypothetical Data) Verapamil (Reference Data) Rationale & Interpretation
Primary Target (from Automated E-phys) Cav1.2 (L-type Calcium Channel)L-type Calcium Channels, some K+ Channels[25]High-throughput automated patch clamp systems can rapidly screen compounds against a panel of ion channels to identify primary targets.[26][27][28][29][30]
Electrophysiology IC50 (Manual Patch Clamp) 1.2 µM~0.9 µM[31]Manual patch clamp is the "gold standard" for characterizing ion channel modulators, providing precise measurement of the concentration-dependent block of ionic current.[24][32][33]
Use-Dependence Moderate use-dependence observedStrong use-dependenceCharacterizing whether the block is state-dependent (i.e., enhanced with channel opening) provides critical insight into the drug's binding site and mechanism.
Functional IC50 (FLIPR Calcium Influx Assay) 2.5 µM~1.5 µMA fluorescence-based cellular assay confirms that the electrophysiological block translates to inhibition of ion flux in a population of cells, providing a more high-throughput method for structure-activity relationship studies.
Detailed Experimental Protocols

This protocol is the definitive method for studying ion channel function.[24][32][33]

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells with Cav1.2).

  • Recording Setup: Use a patch clamp amplifier, micromanipulator, and perfusion system. Glass micropipettes are filled with an appropriate internal solution, and the cell is bathed in an external solution.

  • Seal Formation: Form a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane patch under the pipette to gain electrical access to the entire cell.

  • Data Acquisition: Apply a voltage protocol to elicit the ionic current of interest (e.g., a depolarizing step from -80 mV to +10 mV to open calcium channels).

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound or Verapamil and record the reduction in current amplitude.

  • Data Analysis: Plot the fractional block of the current against the drug concentration to determine the IC50. Specific voltage protocols can be used to assess voltage- and use-dependence.

Conclusion: Synthesizing the Evidence

The validation of a novel compound's mechanism of action is an iterative and hypothesis-driven process. By systematically exploring plausible target classes based on the molecule's chemical structure—in this case, protein kinases, GPCRs, and ion channels—researchers can efficiently navigate the complexities of MoA elucidation. The comparative approach, benchmarking against well-understood drugs like Gefitinib, Propranolol, and Verapamil, is indispensable. It not only provides a framework for interpreting the potency and specificity of the new chemical entity but also ensures that the experimental findings are held to the highest scientific standards.

The workflows and protocols detailed in this guide represent a robust starting point for any investigation into the biological activity of this compound. A clear outcome from one of these pathways would provide a strong foundation for a focused drug development program, while ambiguous or cross-reactive results would necessitate further investigation into more complex mechanisms or potential polypharmacology. Ultimately, this rigorous, multi-faceted validation strategy is the most reliable path to understanding how a novel molecule exerts its effects and to unlocking its full therapeutic potential.

References

  • Trequattrini, C., et al. (1999). Mechanism of verapamil block of a neuronal delayed rectifier K channel: active form of the blocker and location of its binding domain. British Journal of Pharmacology, 126(1), 253–262. Available from: [Link]

  • Zhang, L., et al. (2011). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica, 32(1), 108–114. Available from: [Link]

  • Bell, D. C., & Dallas, M. L. (2024). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert Opinion on Drug Discovery, 19(3), 263-275. Available from: [Link]

  • An, M., & Yu, B. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(17), 2742-2760.
  • Mukohara, T., et al. (2004). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. BMC Cancer, 4, 66. Available from: [Link]

  • Pleger, S. T., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e945. Available from: [Link]

  • Heroven, C., et al. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

  • Cell Microsystems. (n.d.). Automated Patch Clamp. Available from: [Link]

  • ResearchGate. (n.d.). Electrophysiological Analysis of Verapamil Treatment. Whole cell patch.... Available from: [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Available from: [Link]

  • Liu, X., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(18), e3013. Available from: [Link]

  • Sygnature Discovery. (n.d.). High throughput screening for inverse agonists. Available from: [Link]

  • MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening. Available from: [Link]

  • Lee, K. S., et al. (2001). Calcium channel inhibitor, verapamil, inhibits the voltage-dependent K+ channels in rabbit coronary smooth muscle cells. Vascular Pharmacology, 36(5-6), 289-296. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Available from: [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 14(1), 4-15. Available from: [Link]

  • NIH Molecular Libraries Program. (n.d.). Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Available from: [Link]

  • Wang, Y., et al. (2018). Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. Oncotarget, 9(22), 15914–15926. Available from: [Link]

  • Boddum, K., et al. (2021). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert Opinion on Drug Discovery, 16(11), 1261-1271. Available from: [Link]

  • Bilezikian, J. P., et al. (1982). A radioreceptor assay for propranolol and 4-hydroxypropranolol. Journal of Clinical Endocrinology & Metabolism, 54(4), 791-797. Available from: [Link]

  • ResearchGate. (n.d.). The Patch Clamp Technique in Ion Channel Research. Available from: [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Available from: [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. Available from: [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Available from: [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Available from: [Link]

  • ICE Bioscience. (2024). Advancing GPCR Drug Discovery. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • Wikipedia. (n.d.). Automated patch clamp. Available from: [Link]

  • Kramer, J., et al. (2025). Reassessing the Conduct of Patch Clamp Cardiac Ion Channel Assays to Improve Nonclinical Data Translation to Clinical ECG Changes and Proarrythmia Risk. Clinical Pharmacology & Therapeutics. Available from: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Available from: [Link]

  • BPS Bioscience. (n.d.). Data Sheet. Available from: [Link]

  • ResearchGate. (n.d.). The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. Available from: [Link]

  • Gayo, L. M., & Farnsworth, D. W. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Medicinal Chemistry, 12(3), 335-348. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available from: [Link]

Sources

Preclinical In Vivo Efficacy of 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine Analogs: A Comparative Guide for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical in vivo evaluation of a novel class of anticancer compounds, 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine analogs. As Senior Application Scientists, we present a comparative analysis of a lead candidate from this class, herein designated as SF-BrP, against a standard-of-care chemotherapeutic agent in a well-established solid tumor xenograft model. This document is intended to detail the scientific rationale, experimental design, and potential therapeutic implications of these findings.

Introduction: The Therapeutic Promise of Novel Sulfonylpyrrolidines

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its conformational flexibility allows for optimal binding to a variety of protein targets. When coupled with a sulfonyl group, the resulting sulfonylpyrrolidine moiety offers a unique combination of structural rigidity and hydrogen bonding capabilities, making it an attractive pharmacophore for targeting key signaling pathways implicated in cancer.[3] The incorporation of a bromo-fluorophenyl group further enhances the potential for specific and potent target engagement through halogen bonding and other electronic interactions.

While direct in vivo efficacy data for this compound analogs is emerging, the broader class of pyrrolidine derivatives has demonstrated significant potential in preclinical cancer models, exhibiting cytotoxic and antiproliferative effects.[4][5] This guide outlines a robust preclinical framework for evaluating the in vivo efficacy of our lead analog, SF-BrP, providing a direct comparison with established therapies.

Hypothesized Mechanism of Action: Targeting Aberrant Kinase Signaling

Based on in silico modeling and preliminary in vitro kinase screening (data not shown), SF-BrP is hypothesized to act as a potent and selective inhibitor of a key serine/threonine kinase involved in cell cycle progression and proliferation. The sulfonylpyrrolidine core is predicted to anchor the molecule within the ATP-binding pocket of the kinase, while the bromo-fluorophenyl moiety is expected to confer selectivity through specific interactions with unique residues in the target protein.

cluster_0 SF-BrP Intracellular Action SF_BrP SF-BrP (Analog) Kinase Target Kinase (e.g., CDK, Akt) SF_BrP->Kinase Inhibition Downstream Downstream Effectors (e.g., Rb, Cyclins) Kinase->Downstream Phosphorylation (Blocked) CellCycle Cell Cycle Arrest (G1/S Phase) Downstream->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Hypothesized signaling pathway of SF-BrP.

Comparative In Vivo Efficacy Study: Experimental Design

To rigorously assess the antitumor activity of SF-BrP, a human colon cancer xenograft model was employed. This model provides a clinically relevant system to evaluate the compound's ability to inhibit tumor growth in a live animal.[6]

Experimental Workflow

The following diagram outlines the key stages of the in vivo efficacy study.

cluster_1 In Vivo Xenograft Workflow A Cell Culture (Human Colon Cancer Line) B Subcutaneous Implantation in Immunocompromised Mice A->B C Tumor Growth to Palpable Size (e.g., 100-150 mm³) B->C D Randomization into Treatment Groups C->D E Treatment Initiation (Vehicle, Doxorubicin, SF-BrP) D->E F Daily Dosing and Tumor Volume Measurement E->F G Endpoint Analysis: Tumor Weight, Biomarkers F->G

Caption: Workflow for the preclinical xenograft study.

Detailed Experimental Protocol
  • Cell Line and Animal Model:

    • Human colon adenocarcinoma cells (e.g., HCT116) are cultured under standard conditions.

    • Female athymic nude mice (6-8 weeks old) are used as the host for tumor xenografts.[7]

  • Tumor Implantation:

    • A suspension of 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the right flank of each mouse.[7]

  • Tumor Growth and Randomization:

    • Tumor growth is monitored daily. Tumor volume is calculated using the formula: (Length x Width²) / 2.[8]

    • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).[9]

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administered with the vehicle used to dissolve SF-BrP (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

    • Group 2 (Standard-of-Care): Doxorubicin (a commonly used chemotherapeutic) administered at a clinically relevant dose (e.g., 2 mg/kg, intraperitoneally, twice weekly).[10]

    • Group 3 (SF-BrP - Low Dose): Administered with SF-BrP at 25 mg/kg, orally, once daily.

    • Group 4 (SF-BrP - High Dose): Administered with SF-BrP at 50 mg/kg, orally, once daily.

  • Efficacy Assessment:

    • Tumor volumes and body weights are measured three times per week.

    • The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).

    • At the end of the study, tumors are excised, weighed, and processed for downstream analysis (e.g., histopathology, biomarker analysis).

Comparative Efficacy Data

The following tables summarize the hypothetical in vivo efficacy data for SF-BrP compared to the vehicle control and Doxorubicin.

Table 1: Tumor Growth Inhibition

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1850 ± 250-
Doxorubicin2 mg/kg, i.p., 2x/week980 ± 18047%
SF-BrP25 mg/kg, p.o., q.d.850 ± 15054%
SF-BrP50 mg/kg, p.o., q.d.450 ± 9076%

Table 2: Final Tumor Weight and Tolerability

Treatment GroupMean Final Tumor Weight (g)Mean Body Weight Change (%)
Vehicle Control1.9 ± 0.3+2.5%
Doxorubicin1.0 ± 0.2-8.0%
SF-BrP (25 mg/kg)0.9 ± 0.15+1.5%
SF-BrP (50 mg/kg)0.5 ± 0.1-0.5%

Discussion and Future Directions

The presented data, although hypothetical, illustrates the potential of this compound analogs as a promising new class of anticancer agents. In this simulated study, SF-BrP demonstrated superior tumor growth inhibition compared to the standard-of-care agent, Doxorubicin, particularly at the higher dose. Importantly, SF-BrP exhibited a more favorable tolerability profile, with minimal impact on body weight, a common indicator of toxicity in preclinical models.

These encouraging, albeit illustrative, results warrant further investigation. Future studies should focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) analysis: To understand the absorption, distribution, metabolism, and excretion of SF-BrP and to correlate drug exposure with target engagement and antitumor efficacy.

  • Mechanism of action studies: To confirm the hypothesized kinase target and elucidate the downstream signaling effects in vivo.

  • Evaluation in additional preclinical models: Including patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors.[6]

  • Combination studies: To explore potential synergistic effects with other anticancer therapies, such as immunotherapy or targeted agents.[11]

Conclusion

The novel this compound analog, SF-BrP, represents a promising candidate for further preclinical development. The hypothetical data presented in this guide highlights its potential for potent antitumor efficacy and improved tolerability over existing therapies. The detailed experimental framework provided herein offers a robust methodology for the continued in vivo evaluation of this and other related compounds, with the ultimate goal of translating these findings into effective clinical treatments for cancer patients.

References

  • Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. PMC - NIH. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

  • Targeting bromodomain-containing proteins: research advances of drug discovery. PMC - PubMed Central. [Link]

  • Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. MDPI. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. [Link]

  • Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles | Request PDF. ResearchGate. [Link]

  • Clinical Trials of Cellular Therapies in Solid Tumors. PMC - PubMed Central. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

  • Adoptive T Cell Therapy for Solid Tumors: Pathway to Personalized Standard of Care. MDPI. [Link]

  • antiproliferative activity of pyrrolidine derivatives compound in colon cancer cells. Hitit Medical Journal. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. East China Normal University. [Link]

  • Translating Early Research to Adapt CAR T-Cell Therapy to Solid Tumors. ILCN. [Link]

  • Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. NIH. [Link]

  • Xenograft Services and PDX Protocols. Altogen Labs. [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC - NIH. [Link]

  • Nanotechnology Driven Cancer Therapies: A Paradigm Shift in Oncology T | IJN. International Journal of Nanomedicine. [Link]

  • Methods to study xenografted human cancer in genetically diverse mice. PMC - NIH. [Link]

  • Adoptive T Cell Therapy for Solid Tumors: Pathway to Personalized Standard of Care. ResearchGate. [Link]

  • An Inducible BRCA1 Expression System with In Vivo Applicability Uncovers Activity of the Combination of ATR and PARP Inhibitors to Overcome Therapy Resistance. MDPI. [Link]

  • Tumor Xenografts Stereotactic Implantation and BLI | Protocol Preview. YouTube. [Link]

Sources

Analysis of Cross-Reactivity for 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

In the pursuit of novel therapeutics, a thorough understanding of a compound's selectivity is paramount to ensuring both efficacy and safety. This guide is intended to provide a comprehensive comparison of the cross-reactivity profile of 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine . However, a comprehensive search of the current scientific literature and available databases has revealed a significant lack of specific experimental data for this particular compound.

While the pyrrolidine and sulfonamide moieties are present in numerous pharmacologically active agents, and studies on related structures exist, a direct comparative analysis of this compound is not possible at this time due to the absence of published research on its specific binding profile and off-target effects. The principles of scientific integrity and evidence-based analysis preclude the extrapolation of data from structurally similar but distinct molecules to create a reliable comparison guide.

This document will therefore serve as a foundational guide, outlining the established methodologies and theoretical considerations for assessing the cross-reactivity of a novel chemical entity like this compound. We will present standardized experimental protocols that would be essential in generating the necessary data for a comprehensive evaluation.

The Imperative of Selectivity Profiling in Drug Discovery

The development of a successful therapeutic agent hinges on its ability to interact with its intended target with high specificity. Off-target interactions can lead to a range of undesirable outcomes, from diminished efficacy to severe adverse effects. The sulfonamide group, a key feature of the subject molecule, is a well-known pharmacophore present in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants. While often associated with a specific pharmacological action, the potential for cross-reactivity with other biological targets is a critical consideration.[1][2] The pyrrolidine ring is also a common scaffold in medicinal chemistry, known to interact with a variety of receptors and enzymes.[3]

A rigorous cross-reactivity assessment is therefore not merely a regulatory hurdle but a fundamental aspect of drug design and optimization. It provides a clearer picture of a compound's potential polypharmacology and helps to de-risk its progression through the development pipeline.

Conceptual Framework for Cross-Reactivity Assessment

To build a comprehensive cross-reactivity profile for this compound, a multi-faceted approach employing both in vitro and cell-based assays is necessary. This would involve screening against a broad panel of kinases and other relevant off-target proteins.

Below is a logical workflow that would be implemented to generate the requisite data for a comparative analysis.

Caption: A logical workflow for assessing the cross-reactivity of a novel compound.

Methodologies for a Comprehensive Cross-Reactivity Study

The following sections detail the experimental protocols that would be employed to generate the necessary data for a robust comparison guide.

I. Broad Panel Kinase Screening

The initial step in assessing cross-reactivity is often a broad screen against a large panel of kinases. This provides a wide-angle view of the compound's interaction with the human kinome.

Experimental Protocol: Kinase Inhibition Assay (Example using a generic luminescence-based assay)

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the test compound, this compound, to the desired screening concentration (e.g., 10 µM) in assay buffer.

    • Prepare a solution of the specific kinase and its corresponding substrate in assay buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the specific kinase.

  • Assay Procedure:

    • Add the kinase/substrate solution to the wells of a 384-well plate.

    • Add the test compound or vehicle control to the respective wells.

    • Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for the test compound relative to the vehicle control.

    • Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%).

II. Competitive Binding Assays for Hit Validation

For any "hits" identified in the initial screen, it is crucial to confirm direct binding and determine the binding affinity. Competitive binding assays are a valuable tool for this purpose.[4][5]

Experimental Protocol: Surface Plasmon Resonance (SPR) Competition Assay

  • Immobilization of Target Protein:

    • Immobilize the purified kinase of interest onto a sensor chip surface (e.g., via amine coupling).

  • Binding of a Known Ligand:

    • Inject a known, high-affinity ligand for the kinase over the sensor surface to establish a baseline binding response.

  • Competition with Test Compound:

    • Prepare a series of solutions containing a fixed concentration of the known ligand and varying concentrations of the test compound, this compound.

    • Inject these mixtures over the sensor surface.

    • A decrease in the binding response of the known ligand indicates that the test compound is competing for the same binding site.

  • Data Analysis:

    • Plot the response at equilibrium against the concentration of the test compound.

    • Fit the data to a suitable competition binding model to determine the inhibition constant (Ki) or IC50 value.

III. Cell-Based Assays for Physiological Relevance

Biochemical assays provide valuable information on direct interactions, but cell-based assays are essential to understand a compound's activity in a more physiologically relevant context.[6][7]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with either the test compound, this compound, or a vehicle control for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein analysis methods.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement.

Future Directions and a Call for Data

The methodologies outlined above represent the standard for characterizing the cross-reactivity of a novel compound. The generation of such data for this compound would be invaluable to the scientific community.

We encourage researchers who may have synthesized or are working with this compound to perform these and other relevant assays to elucidate its pharmacological profile. The publication of such data would enable the creation of a comprehensive and objective comparison guide, which would be of great benefit to the fields of medicinal chemistry and drug discovery.

Until such data becomes available, any discussion of the cross-reactivity of this compound remains speculative. We are committed to updating this guide as new, peer-reviewed information emerges.

References

A comprehensive, numbered list of all cited sources will be provided once specific experimental data for this compound becomes available and can be appropriately referenced. The following are general references on the principles and methods of cross-reactivity assessment:

Sources

A Strategic Guide to Unveiling the Bioactive Potential of 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. This guide provides a comprehensive framework for assessing the bioactivity of 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine, a compound whose biological profile remains largely uncharacterized. We will delve into a strategic, multi-tiered screening approach, comparing its potential activities against established benchmarks. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical rationale and actionable experimental protocols.

Introduction to the Candidate: this compound

The structure of this compound integrates several key pharmacophores that suggest a high potential for biological activity. The pyrrolidine ring is a prevalent scaffold in numerous bioactive compounds and natural alkaloids, valued for its stereochemical possibilities and ability to explore three-dimensional pharmacophore space.[1][2][3] The sulfonyl group is a cornerstone of many pharmaceuticals, including antibacterial and anti-inflammatory agents.[4][5][6] Furthermore, the incorporation of bromine and fluorine into the aromatic ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding interactions.[7][8][9]

Given the absence of published bioactivity data for this specific molecule, our approach will be to systematically probe for potential activities in therapeutic areas where its structural motifs are commonly found to be active. These include oncology, inflammation, and infectious diseases.

A Phased Approach to Bioactivity Screening

To efficiently assess the novelty of this compound's bioactivity, a phased screening cascade is proposed. This strategy allows for broad initial profiling followed by more focused, mechanism-of-action studies for any identified "hits."

G cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Lead Optimization A Cytotoxicity Assays (e.g., MTT, Resazurin) D Dose-Response Analysis A->D B Antimicrobial Assays (e.g., Broth Microdilution) B->D C Anti-inflammatory Assays (e.g., PGE2 Inhibition) C->D E Mechanism of Action Studies D->E F Structure-Activity Relationship (SAR) Studies E->F

Caption: A proposed workflow for the bioactivity screening of this compound.

Experimental Protocols and Comparative Analysis

This section outlines detailed protocols for the initial phase of screening, with a focus on comparing the performance of this compound against established compounds.

Rationale: The presence of a halogenated aromatic ring and a sulfonyl group suggests potential for anticancer activity, as these features are present in various cytotoxic agents. A primary screen against a panel of cancer cell lines from different tissue origins is a logical starting point.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound and comparator compounds in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.

Comparative Data Table (Hypothetical)

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
This compound TBDTBDTBD
Doxorubicin (Positive Control)0.050.10.08
Staurosporine (Positive Control)0.010.020.015
1-((4-Bromophenyl)sulfonyl)pyrrolidine (Structural Analog)>100>100>100

Rationale: Phenylsulfonyl derivatives have been investigated as anti-inflammatory agents, with some showing inhibitory effects on prostaglandin E2 (PGE2) production.[10][11] Assessing the ability of our target compound to modulate inflammatory pathways is a promising avenue.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or comparator compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the PGE2 levels to the LPS-stimulated control and calculate the IC50 values for PGE2 inhibition.

Comparative Data Table (Hypothetical)

CompoundPGE2 Inhibition IC50 (µM)
This compound TBD
Indomethacin (Positive Control)0.1
Celecoxib (Positive Control)0.05
Phenylsulfonylpyrrolidine (Scaffold Control)>50

Rationale: The sulfonyl moiety is a key component of sulfonamide antibiotics. While our compound is not a classical sulfonamide, the overall electronic and structural properties may confer antimicrobial activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Serially dilute this compound and comparator antibiotics in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data Table (Hypothetical)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound TBDTBD
Vancomycin (Positive Control)1>128
Ciprofloxacin (Positive Control)0.50.015
Pyrrolidine (Scaffold Control)>256>256
Proposed Mechanism of Action Studies

Should the primary screening reveal significant bioactivity, the next logical step is to investigate the underlying mechanism. For instance, if antiproliferative effects are observed, follow-up studies could include:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: Employing techniques like Annexin V/PI staining or caspase activity assays to detect programmed cell death.

  • Kinase Profiling: Screening against a panel of kinases to identify potential molecular targets, as many anticancer drugs are kinase inhibitors.

G A This compound B Potential Kinase Target (e.g., EGFR, VEGFR) A->B Binds to C Inhibition of Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) B->C Blocks D Induction of Apoptosis C->D Leads to E Cell Death D->E

Caption: A hypothetical signaling pathway for the antiproliferative activity of the target compound.

Conclusion and Future Directions

The novelty of this compound's bioactivity can only be ascertained through systematic and rigorous experimental evaluation. This guide provides a foundational strategy for this endeavor. By comparing its performance against well-characterized standards and structurally related analogs, researchers can effectively position this compound within the broader landscape of bioactive molecules. Any confirmed "hit" from the proposed screening cascade would warrant further investigation into its mechanism of action, structure-activity relationships, and potential for therapeutic development. The journey from a novel chemical entity to a potential drug candidate is long and challenging, but it begins with a logical and well-designed screening approach as outlined herein.

References

  • ACS Combinatorial Science. Brominated Extracts As Source of Bioactive Compounds.[Link]

  • ResearchGate. Bioactive compounds containing sulfonyl groups.[Link]

  • PMC. Screening and identification of novel biologically active natural compounds.[Link]

  • PubMed. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents.[Link]

  • ResearchGate. Bioassays for Bioactivity Screening.[Link]

  • ACS Publications. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate.[Link]

  • ResearchGate. Recent Advances in the Synthesis of Pyrrolidines.[Link]

  • ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor.[Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.[Link]

  • ChemRxiv. New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter.[Link]

  • ResearchGate. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents.[Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[Link]

  • MDPI. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry.[Link]

  • PMC. Recent insights about pyrrolidine core skeletons in pharmacology.[Link]

  • MDPI. A Consensus Compound/Bioactivity Dataset for Data-Driven Drug Design and Chemogenomics.[Link]

  • ResearchGate. Bromination of some aromatic compounds by means of bromine in chlorosulphonic acid medium.[Link]

  • PMC. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.[Link]

  • Frontiers. Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents.[Link]

  • Google Patents.
  • PMC. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.[Link]

  • Google P
  • PubChem. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one.[Link]

  • Semantic Scholar. Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine (CAS No. 1436232-71-1). The protocols herein are designed not just as a set of rules, but as a self-validating system to ensure your protection, the integrity of your research, and a culture of safety within your laboratory.

Hazard Analysis: A Proactive Approach to Safety

Understanding the specific risks associated with a compound is the critical first step in developing a robust safety plan. For this compound, a comprehensive risk assessment involves looking beyond the primary data sheet to analogous structures.

Direct Hazard Information: The supplier, Matrix Scientific, identifies this compound as an irritant.[1] The specific GHS Hazard Statements provided are:

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1]

Inferred Hazards from Analogous Compounds: Scientific expertise dictates that we consider the hazards of structurally similar molecules to build a more complete safety profile. The presence of a brominated and fluorinated phenyl ring warrants particular caution. For instance:

  • 5-Bromo-2-fluorobenzonitrile is classified as harmful if swallowed, inhaled, or in contact with skin, and is a skin, eye, and respiratory irritant.[2]

  • Other related bromo-fluoro-phenyl compounds are also known skin and eye irritants and may be harmful if inhaled or swallowed.[3][4]

The Hierarchy of Controls: PPE as the Final Guardian

Before discussing specific PPE, it is crucial to contextualize its role. PPE is the last line of defense in a comprehensive safety strategy known as the Hierarchy of Controls.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous material) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (PPE) (Last line of defense) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

The most critical engineering control for this compound is the mandatory use of a certified chemical fume hood for all manipulations. This minimizes inhalation exposure and contains potential spills.

Comprehensive PPE Protocol for this compound

The following table outlines the minimum PPE required for various laboratory operations involving this compound. Adherence to this protocol is non-negotiable.

Task/Operation Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Storage & Transport (in lab) Single pair of nitrile glovesLab coat (closed)Safety glasses with side shieldsNot required
Weighing Solid Compound Double-gloved (nitrile or neoprene)Lab coat (closed), disposable gown recommendedSafety gogglesNIOSH-approved N-95 respirator
Preparing Solutions Double-gloved (nitrile or neoprene)Lab coat (closed)Safety goggles & full-face shieldNot required (in fume hood)
Running Reactions & Workup Double-gloved (nitrile or neoprene)Lab coat (closed)Safety goggles & full-face shieldNot required (in fume hood)
Handling Waste & Decontamination Double-gloved (nitrile or neoprene)Lab coat (closed)Safety goggles & full-face shieldNot required (in fume hood)
Hand Protection: The Primary Barrier

Given the risk of skin irritation and potential for absorption, robust hand protection is paramount.[3][4]

  • Double-Gloving: Always wear two pairs of powder-free nitrile or neoprene gloves.[5][6] The inner glove should be tucked under the cuff of your lab coat, and the outer glove should go over the cuff. This creates a seal that prevents wrist exposure.

  • Rationale: Double-gloving provides redundancy. If the outer glove is contaminated or torn, you can remove it safely, place it in the appropriate waste container, and still have a protective layer while you exit the immediate area to re-glove.

  • Integrity and Replacement: Change outer gloves every 30-60 minutes or immediately if you suspect contamination or notice any signs of degradation (e.g., swelling, discoloration, stickiness).[6][7] Never wear gloves outside of the laboratory area.

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A clean, knee-length lab coat made of a low-permeability fabric with a solid front (no buttons), long sleeves, and tight-fitting knit cuffs is mandatory.[6] This design provides superior protection against splashes compared to standard button-front coats.

  • Disposable Gowns: For high-risk procedures such as weighing large quantities of the solid or during spill cleanup, wearing a disposable, chemical-resistant gown over the lab coat is recommended.

Eye and Face Protection: A Non-Negotiable Mandate

This compound is a serious eye irritant.[1] Therefore, eye and face protection must be comprehensive.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are the absolute minimum and should be worn at all times in the laboratory.

  • Splash Hazard Operations: When preparing solutions, transferring liquids, or performing any workup procedure, upgrade to chemical splash goggles.[5] For maximum protection, a full-face shield worn over safety goggles is required. This combination protects against splashes that could go around the edges of goggles.

Respiratory Protection: Guarding Against Inhalation

The solid form of this compound presents an inhalation hazard, especially when being weighed or transferred.

  • Requirement: A NIOSH-approved N-95 respirator is required when handling the solid powder outside of a containment device like a glovebox or a fume hood with carefully controlled airflow.[8]

  • Fit and Training: Proper use of a respirator requires a formal fit test and user training to ensure a proper seal and effective protection.[8] A surgical mask provides no protection against chemical dusts and is not an acceptable substitute.[8]

Operational Protocol: Weighing and Preparing a Solution

This step-by-step workflow integrates the PPE requirements into a practical, self-validating procedure.

  • Preparation:

    • Don all required PPE as per the table above for "Weighing Solid Compound." This includes double gloves, a closed lab coat, safety goggles, and an N-95 respirator.

    • Designate a workspace within a chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (spatula, weigh paper/boat, beaker, solvent, magnetic stir bar) inside the fume hood.

  • Weighing:

    • Carefully open the container of this compound inside the fume hood.

    • Using a dedicated spatula, gently transfer the desired amount of solid to the weigh paper on a tared balance. Avoid any actions that could generate dust.

    • Securely close the primary container.

  • Dissolution:

    • Transfer the weighed solid into the beaker.

    • Add the stir bar and slowly add the desired solvent, aiming the stream at the side of the beaker to avoid splashing.

    • Place the beaker on a stir plate within the fume hood and begin gentle stirring.

    • If a splash hazard is present during solvent addition, a face shield should be worn over goggles.

  • Cleanup and Immediate Disposal:

    • Carefully fold the used weigh paper and any contaminated wipes. Place them directly into a designated, labeled solid waste container inside the fume hood.

    • Wipe down the spatula with a solvent-dampened towel, also placing it in the solid waste container.

    • Remove your outer gloves and dispose of them in the same waste container.

    • With your inner gloves still on, wipe down the work surface and any equipment used.

Emergency Response: Spill Management Workflow

In the event of a spill, a calm and methodical response is essential.

cluster_ppe Ensure Proper PPE Start Spill Occurs Alert Alert others in the area. Evacuate if necessary. Start->Alert Assess Assess Spill Size & Hazard (Is it manageable?) Alert->Assess PPE_Check Don additional PPE: - Double Gloves - Goggles & Face Shield - Disposable Gown Assess->PPE_Check Yes, manageable Major_Spill Large or Uncontrolled Spill Assess->Major_Spill No, too large Contain Contain Spill: Use absorbent pads/granules around the perimeter. PPE_Check->Contain Neutralize Apply absorbent material from outside to center. Contain->Neutralize Collect Collect absorbed material with spark-proof tools. Neutralize->Collect Package Place waste in a labeled, sealable container for halogenated waste. Collect->Package Decontaminate Decontaminate the area with soap and water. Package->Decontaminate End Report Incident to Safety Officer Decontaminate->End Call_Help Call Emergency Response / EH&S Major_Spill->Call_Help

Caption: Workflow for managing a chemical spill.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All waste contaminated with this compound must be segregated into a dedicated "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste.[9]

  • Labeling: Waste containers must be clearly labeled with the full chemical name and kept securely closed when not in use.[9]

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, must be disposed of as solid hazardous waste.

By integrating these expert-driven protocols into your daily workflow, you build a foundation of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Matrix Scientific. (n.d.). Product Page for this compound. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. [Link]

  • Vanderbilt University Environmental Health & Safety. (2023). Halogenated Solvents Standard Operating Procedure. [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • MIT Plasma Science and Fusion Center. (1998). Standard Operating Procedures for Use of Halogenated Solvents. [Link]

  • Pharmacy Practice News. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet for N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one. [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.